molecular formula C23H31N3S B11052168 (1R,2S,9S,10R)-N-(2-methylphenyl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide

(1R,2S,9S,10R)-N-(2-methylphenyl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide

Cat. No.: B11052168
M. Wt: 381.6 g/mol
InChI Key: VRLCIZMQEFOIJA-UGESXGAOSA-N
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Description

(1R,2S,9S,10R)-N-(2-methylphenyl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique tetracyclic structure with multiple chiral centers, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,9S,10R)-N-(2-methylphenyl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the correct stereochemistry is achieved. Common synthetic routes may include:

    Step 1: Formation of the core tetracyclic structure through cyclization reactions.

    Step 2: Introduction of the diaza and carbothioamide groups via nucleophilic substitution or addition reactions.

    Step 3: Final purification and isolation of the desired stereoisomer using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This may involve:

    Scaling up the reaction conditions: to industrial-scale reactors.

    Using cost-effective reagents: and solvents.

    Implementing efficient purification methods: to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,9S,10R)-N-(2-methylphenyl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The unique structure of (1R,2S,9S,10R)-N-(2-methylphenyl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide makes it a valuable intermediate in the synthesis of other complex molecules.

Biology

    Biological activity studies: Researchers may investigate the biological activity of this compound, including its potential as an enzyme inhibitor or receptor agonist/antagonist.

Medicine

    Drug development: The compound’s unique structure and potential biological activity make it a candidate for drug development, particularly in the treatment of diseases where its specific mechanism of action is beneficial.

Industry

    Material science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R,2S,9S,10R)-N-(2-methylphenyl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural uniqueness: The specific arrangement of atoms and stereochemistry in This compound sets it apart from other compounds.

    Its unique properties may lead to novel applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H31N3S

Molecular Weight

381.6 g/mol

IUPAC Name

(1R,2S,9S,10R)-N-(2-methylphenyl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide

InChI

InChI=1S/C23H31N3S/c1-16-7-2-3-9-20(16)24-23(27)26-12-6-8-17-13-18-14-19(22(17)26)15-25-11-5-4-10-21(18)25/h2-3,7,9,13,18-19,21-22H,4-6,8,10-12,14-15H2,1H3,(H,24,27)/t18-,19-,21-,22-/m1/s1

InChI Key

VRLCIZMQEFOIJA-UGESXGAOSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=S)N2CCCC3=C[C@@H]4C[C@@H]([C@@H]32)CN5[C@@H]4CCCC5

Canonical SMILES

CC1=CC=CC=C1NC(=S)N2CCCC3=CC4CC(C32)CN5C4CCCC5

Origin of Product

United States

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